5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester
CAS No.: 881673-29-6
Cat. No.: VC11694833
Molecular Formula: C20H19NO4S
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881673-29-6 |
|---|---|
| Molecular Formula | C20H19NO4S |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | ethyl 1-(4-methylphenyl)sulfonyl-5-phenylpyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C20H19NO4S/c1-3-25-20(22)17-13-19(16-7-5-4-6-8-16)21(14-17)26(23,24)18-11-9-15(2)10-12-18/h4-14H,3H2,1-2H3 |
| Standard InChI Key | CAIQMBQVZLRIQQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
| Canonical SMILES | CCOC(=O)C1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Introduction
Structural and Functional Characteristics
The molecular architecture of 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid ethyl ester (CAS: 881673-29-6) comprises a pyrrole ring system substituted at the 1-position with a toluene-4-sulfonyl group, at the 3-position with a carboxylic acid ethyl ester, and at the 5-position with a phenyl group. This trifunctional design confers distinct electronic and steric properties:
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Pyrrole Core: The aromatic five-membered ring with one nitrogen atom enables π-π interactions and participation in electrophilic substitution reactions.
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Toluene-4-Sulfonyl Group: This electron-withdrawing substituent enhances the compound’s stability and influences its reactivity in nucleophilic displacements.
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Ethyl Ester: The ester group improves solubility in organic solvents and serves as a protective group for the carboxylic acid functionality.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁NO₄S |
| Molecular Weight | 383.46 g/mol |
| Solubility (Organic Solvents) | High in DCM, THF, DMSO |
| Melting Point | 128–132°C (decomposes) |
| LogP (Octanol-Water) | 3.2 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a multi-step route:
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Pyrrole Functionalization: A pyrrole derivative undergoes sulfonylation at the 1-position using toluene-4-sulfonyl chloride in the presence of a base (e.g., triethylamine).
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Esterification: The carboxylic acid at the 3-position is protected as an ethyl ester using ethanol and catalytic acid (e.g., H₂SO₄).
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Purification: Chromatography or recrystallization yields the pure product.
Key Reaction Conditions:
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Sulfonylation: 0–5°C, anhydrous dichloromethane, 12-hour reaction time.
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Esterification: Reflux in ethanol, 24-hour duration.
Industrial Manufacturing
Industrial processes optimize scalability through:
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Continuous Flow Reactors: Enhance yield (up to 85%) and reduce reaction times.
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Automated Crystallization: Ensures consistent purity (>98%).
Chemical Reactivity and Derivative Formation
The compound participates in diverse reactions, enabling the synthesis of novel derivatives:
Oxidation and Reduction
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Oxidation: The ethyl ester can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/MeOH), forming 5-phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a sulfide, altering electronic properties.
Electrophilic Substitution
| Derivative | Application |
|---|---|
| Carboxylic Acid (Hydrolyzed Form) | Pharmaceutical intermediate |
| Sulfide (Reduced Form) | Catalyst ligand in asymmetric synthesis |
| Brominated Derivative | Antimicrobial agent |
Biological Activities and Research Applications
Antimicrobial Properties
Pyrrole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrate inhibitory effects against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL), attributed to membrane disruption and enzyme inhibition.
Industrial Applications
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Coordination Chemistry: The sulfonyl group acts as a ligand in transition metal complexes.
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Polymer Science: Incorporated into conductive polymers for organic electronics.
Comparison with Structural Analogues
Table 3: Comparative Analysis of Pyrrole Derivatives
| Compound | LogP | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|---|
| 5-Phenyl-1-(toluene-4-sulfonyl)-... | 3.2 | 12.5 (S. aureus) | 50 (MCF-7) |
| 5-Phenyl-1H-pyrrole-3-carboxylic acid | 1.8 | 25.0 | 75 |
| 1-Tosylpyrrole-3-carboxamide | 2.5 | 6.25 | 30 |
Key Insight: The toluene-4-sulfonyl group enhances lipophilicity and bioactivity compared to simpler analogues.
Challenges and Future Directions
Synthetic Limitations
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Low Yields in Multi-Step Synthesis: Industrial scaling remains challenging due to purification bottlenecks.
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Stereochemical Control: Asymmetric synthesis of chiral derivatives requires advanced catalytic systems.
Research Opportunities
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetics.
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Hybrid Molecules: Conjugation with bioactive moieties (e.g., fluoroquinolones) for enhanced efficacy.
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